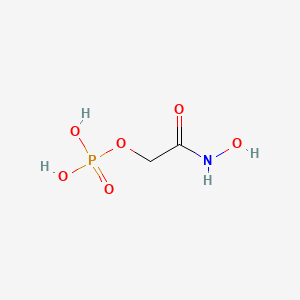

Phosphoglycolohydroxamic Acid

Übersicht

Beschreibung

Phosphoglycolohydroxamsäure ist eine organische Verbindung, die zur Klasse der Monoalkylphosphate gehört. Sie ist bekannt für ihre Rolle als Inhibitor der Enzyme Aldolase und Triosephosphatisomerase.

Herstellungsmethoden

Phosphoglycolohydroxamsäure kann durch eine Reaktion synthetisiert werden, die Phosphoglycolsäure und Hydroxylamin beinhaltet. Die Reaktion findet typischerweise unter milden Bedingungen statt, wobei ein geeigneter Katalysator die Bildung der Hydroxamatgruppe erleichtert . Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um die Ausbeute und Reinheit zu erhöhen, z. B. die Kontrolle von Temperatur, pH-Wert und Reaktionszeit .

Vorbereitungsmethoden

Phosphoglycolohydroxamic Acid can be synthesized through a reaction involving phosphoglycolic acid and hydroxylamine. The reaction typically occurs under mild conditions, with the presence of a suitable catalyst to facilitate the formation of the hydroxamate group . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time .

Analyse Chemischer Reaktionen

Phosphoglycolohydroxamsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie kann oxidiert werden, um entsprechende Oxo-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in einfachere Phosphate umwandeln.

Substitution: Sie kann an Substitutionsreaktionen teilnehmen, bei denen die Hydroxamatgruppe durch andere funktionelle Gruppen ersetzt wird. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen

Wissenschaftliche Forschungsanwendungen

Phosphoglycolohydroxamsäure hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Sie wird als Reagenz bei der Untersuchung von Enzyminhibition und Reaktionsmechanismen verwendet.

Biologie: Ihre Rolle als Enzyminhibitor macht sie wertvoll für die Untersuchung von Stoffwechselwegen und Enzymfunktionen.

Medizin: Mögliche Anwendungen bei der Entwicklung von antibakteriellen und antimykotischen Mitteln aufgrund ihrer inhibitorischen Wirkungen auf wichtige Enzyme in Krankheitserregern.

Industrie: Sie kann bei der Synthese anderer chemischer Verbindungen und als Forschungswerkzeug in verschiedenen industriellen Prozessen verwendet werden

Wirkmechanismus

Phosphoglycolohydroxamsäure übt ihre Wirkung aus, indem sie Enzyme wie Aldolase und Triosephosphatisomerase hemmt. Sie bindet an die aktive Stelle dieser Enzyme und verhindert deren normale katalytische Aktivität. Diese Inhibition stört Stoffwechselwege, die auf diese Enzyme angewiesen sind, was zu potenziellen antibakteriellen und antimykotischen Wirkungen führt .

Wissenschaftliche Forschungsanwendungen

Phosphoglycolohydroxamic Acid has several scientific research applications:

Chemistry: It is used as a reagent in studying enzyme inhibition and reaction mechanisms.

Biology: Its role as an enzyme inhibitor makes it valuable in studying metabolic pathways and enzyme functions.

Medicine: Potential applications in developing antibacterial and antifungal agents due to its inhibitory effects on key enzymes in pathogens.

Industry: It may be used in the synthesis of other chemical compounds and as a research tool in various industrial processes

Wirkmechanismus

Phosphoglycolohydroxamic Acid exerts its effects by inhibiting enzymes such as aldolase and triose-phosphate isomerase. It binds to the active site of these enzymes, preventing their normal catalytic activity. This inhibition disrupts metabolic pathways that rely on these enzymes, leading to potential antibacterial and antifungal effects .

Vergleich Mit ähnlichen Verbindungen

Phosphoglycolohydroxamsäure kann mit anderen Hydroxamsäuren und Phosphatestern verglichen werden. Ähnliche Verbindungen umfassen:

Hydroxamsäuren: Diese Verbindungen teilen sich die Hydroxamat-funktionelle Gruppe und zeigen ähnliche Enzyminhibitionseigenschaften.

Phosphateser: Verbindungen wie Phosphoglycolsäure und andere Monoalkylphosphate weisen strukturelle Ähnlichkeiten auf, können sich aber in ihren spezifischen biologischen Aktivitäten unterscheiden. Phosphoglycolohydroxamsäure ist einzigartig aufgrund ihrer Doppelfunktion als Hydroxamsäure und Phosphateser, was eine einzigartige Kombination von Eigenschaften bietet, die sie in der Forschung wertvoll machen

Eigenschaften

IUPAC Name |

[2-(hydroxyamino)-2-oxoethyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6NO6P/c4-2(3-5)1-9-10(6,7)8/h5H,1H2,(H,3,4)(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXHHWZKQZIJID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NO)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199497 | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51528-59-7 | |

| Record name | Phosphoglycolohydroxamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51528-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphoglycolohydroxamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051528597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoglycolohydroxamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03026 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoglycolohydroxamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

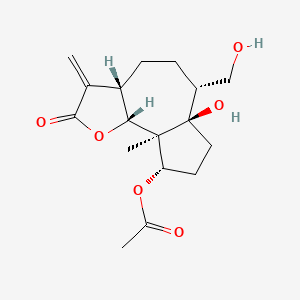

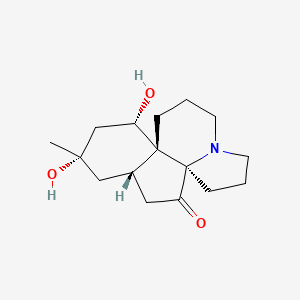

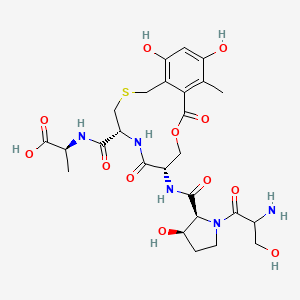

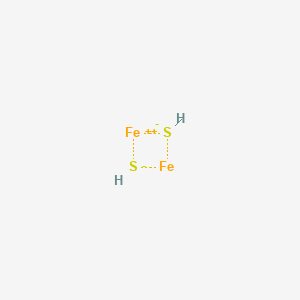

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)

![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)